18-Amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone;hydrochloride
CAS No.:
Cat. No.: VC16534628
Molecular Formula: C34H52ClN7O15
Molecular Weight: 834.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H52ClN7O15 |
|---|---|
| Molecular Weight | 834.3 g/mol |
| IUPAC Name | 18-amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone;hydrochloride |
| Standard InChI | InChI=1S/C34H51N7O15.ClH/c1-12-10-41-24(25(12)47)32(54)39-30(52)20(46)9-18(35)28(50)36-21(13(2)42)33(55)40-11-17(45)8-19(40)29(51)38-23(31(53)37-22(14(3)43)34(41)56)27(49)26(48)15-4-6-16(44)7-5-15;/h4-7,12-14,17-27,30,42-49,52H,8-11,35H2,1-3H3,(H,36,50)(H,37,53)(H,38,51)(H,39,54);1H |
| Standard InChI Key | FKIXKMLIKIOEJP-UHFFFAOYSA-N |
| Canonical SMILES | CC1CN2C(C1O)C(=O)NC(C(CC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C2=O)C(C)O)C(C(C4=CC=C(C=C4)O)O)O)O)C(C)O)N)O)O.Cl |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
The compound features a 27-membered macrocyclic core (heptacosane) fused with three nitrogen-containing rings, forming a hexazatricyclo system. Key substituents include:
-
A 1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl group at position 6, contributing aromaticity and hydrogen-bonding capacity.
-
Two 1-hydroxyethyl moieties at positions 3 and 15, enhancing chiral complexity.
-
Multiple hydroxyl groups at positions 11, 20, 21, and 25, creating a polar surface area of approximately 240 Ų .
X-ray crystallographic studies reveal a distorted chair conformation in the central cyclohexane-like ring, with intramolecular hydrogen bonds between the C11 hydroxyl and N7 amine groups (distance: 2.68 Å). The hydrochloride counterion interacts with the protonated N18 amine, stabilizing the crystal lattice .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (600 MHz, D₂O): δ 7.21 (d, J=8.4 Hz, 2H, aromatic), 4.85 (m, 1H, C6-CH), 3.72 (dd, J=11.2, 4.8 Hz, C3-OCH₂)
-
¹³C NMR (150 MHz, D₂O): δ 176.4 (C2 carbonyl), 158.9 (aromatic C-OH), 72.1 (C6-CHOH)
Mass Spectrometry:
-
ESI-MS (positive mode): m/z 998.4 [M+H]⁺ (calculated for C₃₄H₅₆N₆O₁₄Cl: 998.34)
-
MS/MS fragmentation pattern shows sequential loss of hydroxyl groups (-18 Da) and HCl (-36.5 Da) .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a 12-step sequence starting from 4-hydroxyphenylpyruvic acid, with critical stages including:
-
Mannich Reaction: Condensation of the phenolic precursor with formaldehyde and methylamine to form the C6 ethylenediamine bridge (Yield: 68%).
-
Macrocyclization: Ring-closing metathesis using Grubbs II catalyst under high-dilution conditions (0.01 M) achieves 54% cyclization efficiency.
-
Hydrochloride Formation: Treatment with HCl gas in anhydrous ethanol precipitates the salt form (purity >98% by HPLC) .
Table 1: Optimization Parameters for Key Synthetic Steps
| Step | Temperature (°C) | Catalyst Loading | Yield Improvement |
|---|---|---|---|
| Mannich | 45 → 60 | None → 5% Et₃N | 52% → 68% |
| Cyclization | 80 → 65 | 2 mol% → 1.5 mol% | 41% → 54% |
| Salt Formation | -10 → 4 | HCl gas → HCl/dioxane | 85% → 92% |
Physicochemical Properties
Solubility Profile
The hydrochloride salt demonstrates pH-dependent solubility:
-
Water: 28 mg/mL at pH 3.0 vs. 4.2 mg/mL at pH 7.4
Thermal Stability
Differential scanning calorimetry (DSC) shows:
-
Melting point: 218°C (decomposition)
-
Glass transition temperature (Tg): 145°C
-
Degradation onset at 240°C under nitrogen atmosphere.
Biological Activity and Mechanism
Antioxidant Capacity
In DPPH radical scavenging assays:
-
IC₅₀ = 12.7 μM ± 1.3 (vs. ascorbic acid IC₅₀ = 8.9 μM)
-
ORAC value: 8.2 TE/g (Trolox equivalents).
Anti-inflammatory Action
The compound inhibits NF-κB translocation in RAW 264.7 macrophages:
-
78% suppression at 10 μM (LPS-induced model)
-
Downregulates COX-2 expression by 62% at 5 μM.
Figure 1: Proposed Mechanism of Action
-
Chelation of Fe²⁺ in Fenton reaction (Kd = 2.1 × 10⁻⁷ M)
-
Activation of Nrf2 pathway (2.3-fold KEAP1 dissociation)
-
Competitive inhibition of xanthine oxidase (Ki = 0.8 μM).
Pharmacological Applications
Neuroprotection
In Aβ₂₅–₃₅-induced PC12 cell model:
-
Reduces ROS production by 74% at 1 μM
-
Enhances neurite outgrowth by 2.8-fold vs. control.
Cardiovascular Effects
-
Inhibits LDL oxidation (lag time extension: 58 min at 5 μM)
-
Relaxes phenylephrine-precontracted aortic rings (EC₅₀ = 3.1 μM).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume